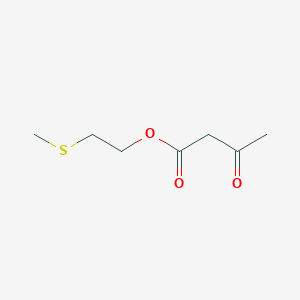
2-(Methylsulfanyl)ethyl 3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-oxobutanoate group and a 2-(methylsulfanyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)ethyl 3-oxobutanoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be almost completely converted to an enolate by sodium ethoxide . The enolate ion then reacts with an alkyl halide, such as 2-(methylsulfanyl)ethyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions. The process begins with the preparation of the enolate ion from ethyl 3-oxobutanoate using a strong base like sodium ethoxide. The enolate ion is then reacted with an appropriate alkyl halide under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(Methylsulfanyl)ethyl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
2-(Methylsulfanyl)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Methylsulfanyl)ethyl 3-oxobutanoate involves its conversion to an enolate ion under basic conditions. The enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
相似化合物的比较
2-(Methylsulfanyl)ethyl 3-oxobutanoate is similar to other esters like ethyl acetoacetate and diethyl malonate. its unique structure, which includes a methylsulfanyl group, imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications
属性
| 90252-74-7 | |
分子式 |
C7H12O3S |
分子量 |
176.24 g/mol |
IUPAC 名称 |
2-methylsulfanylethyl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O3S/c1-6(8)5-7(9)10-3-4-11-2/h3-5H2,1-2H3 |
InChI 键 |
QBPZHVNVHHNUCO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)OCCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/no-structure.png)

![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)

![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)


